

Triazolo[1,5-a]pyrazin-2-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyrazin-2-amine

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An In-depth Technical Guide to the Molecular Structure of [1][2][3]Triazolo[1,5-a]pyrazin-2-amine

Abstract

The [1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Notably, its derivatives are potent antagonists of the adenosine A2A receptor, presenting therapeutic potential for neurodegenerative disorders such as Parkinson's disease. [3] This guide provides a comprehensive examination of the molecular structure of a key parent compound, [1][2][3]triazolo[1,5-a]pyrazin-2-amine. We will dissect its three-dimensional geometry, electronic properties, and spectroscopic signature. Furthermore, this document details the standard methodologies for its synthesis and characterization, offering a foundational reference for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Triazolopyrazine Scaffold

The fusion of a 1,2,4-triazole ring with a pyrazine ring creates the [1][2][3]triazolo[1,5-a]pyrazine system, a nitrogen-rich heterocycle that is isosteric to biologically crucial purines. [4][5] This structural mimicry allows molecules based on this scaffold to interact with biological targets that typically bind purine-based ligands, such as kinases and G-protein coupled receptors (GPCRs).

The primary amino group at the 2-position of the triazole ring provides a critical hydrogen-bonding moiety, often essential for specific receptor-ligand interactions. The expertise in modifying this core has led to the development of highly selective ligands, most notably for the adenosine A2A receptor, where antagonism has shown promise in non-dopaminergic treatment strategies for Parkinson's disease.^{[3][6]} Understanding the foundational molecular structure of^{[1][2][3]}triazolo[1,5-a]pyrazin-2-amine is therefore paramount for the rational design of next-generation therapeutics.

Core Molecular Architecture

The fundamental structure of^{[1][2][3]}triazolo[1,5-a]pyrazin-2-amine is defined by its constituent atoms and their precise spatial arrangement. This arrangement dictates the molecule's physical, chemical, and biological properties.

Two-Dimensional Structure and Nomenclature

The molecule consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrazine ring. The systematic IUPAC name is ^{[1][2][3]}triazolo[1,5-a]pyrazin-2-amine. Its core properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₅	^{[1][2][7]}
Molecular Weight	135.13 g/mol	^[2]
CAS Number	88002-33-9	^[8]
PubChem CID	13033266	^[2]
Monoisotopic Mass	135.05449 Da	^[1]

Three-Dimensional Conformation & Crystallographic Insights

While a specific single-crystal X-ray diffraction study for the unsubstituted^{[1][2][3]}triazolo[1,5-a]pyrazin-2-amine is not publicly available, extensive crystallographic data from closely related

derivatives, such as aminated antimalarial triazolopyrazines, provide authoritative insights into the core's geometry.^{[9][10]}

The fused heterocyclic ring system is fundamentally planar. This planarity is a consequence of the sp^2 hybridization of the constituent carbon and nitrogen atoms, which maximizes the delocalization of π -electrons across the scaffold, a key feature contributing to its aromatic character and stability. The exocyclic amino group at the C2 position also lies within this plane, allowing its lone pair to participate in resonance.

Causality Behind Structural Features: The planarity of the scaffold is critical for its biological function, particularly in its role as a purine isostere. The flat, aromatic surface facilitates π - π stacking interactions within the binding pockets of target proteins, a common binding mode for purinergic ligands.

X-ray studies on aminated derivatives confirm the formation of robust intermolecular hydrogen bonds.^{[9][11]} The amino group (a hydrogen bond donor) and the various nitrogen atoms in the rings (hydrogen bond acceptors) readily participate in these interactions, often leading to the formation of dimeric pairs or extended networks in the solid state. This has profound implications for the material's solubility and crystal packing.

Table 1: Representative Bond Lengths and Angles from a Related Triazolopyrazine Derivative
(Note: Data is inferred from a published crystal structure of a substituted triazolopyrazine to illustrate typical geometry.^[9])

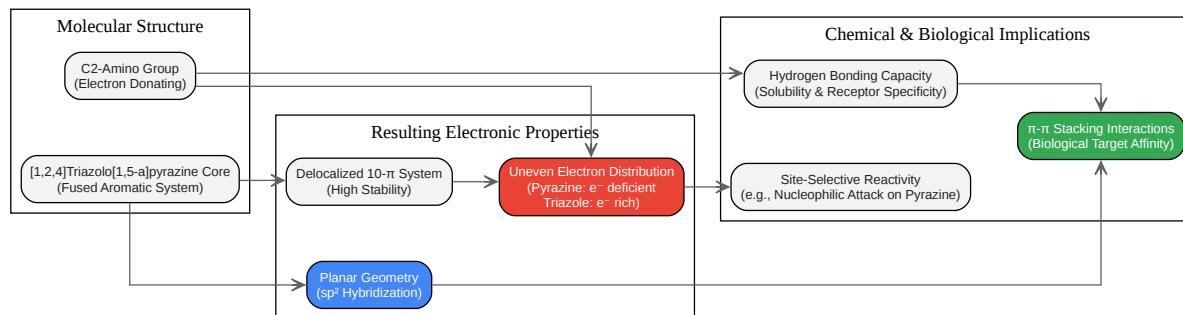
Bond	Length (Å)	Angle	Degrees (°)
N1-C2	~1.35	C8-N1-C2	~104.5
C2-N3	~1.32	N1-C2-N3	~113.0
N3-N4	~1.38	C2-N3-N4	~105.0
N4-C8a	~1.37	N3-N4-C8a	~108.5
C5-N6	~1.31	N6-C5-C8a	~122.0
N6-C7	~1.34	C5-N6-C7	~116.0
C7-C8	~1.33	N6-C7-C8	~123.0
C8-C8a	~1.40	C7-C8-C8a	~118.0

Electronic Structure and Reactivity

The electronic landscape of the molecule is characterized by a delocalized 10- π electron system, conferring significant aromatic stability. Computational studies on analogous triazolo-fused systems confirm a complex distribution of electron density.[\[12\]](#) The pyrazine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, while the fused triazole ring is comparatively more electron-rich. The amino group at C2 is a strong electron-donating group, further increasing the electron density on the triazole portion of the scaffold.

This electronic distribution dictates the molecule's reactivity:

- Nucleophilic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly if a suitable leaving group is present.
- Electrophilic Substitution: Electrophilic attack is less favorable but would be directed towards the more electron-rich positions.
- Coordination Chemistry: The multiple nitrogen atoms with lone pairs of electrons make the scaffold an excellent ligand for metal coordination.[\[5\]](#)



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Structure-Property Relationships in Triazolopyrazin-2-amine.

Spectroscopic and Analytical Characterization

A self-validating protocol for confirming the identity and purity of [1][2][3]triazolo[1,5-a]pyrazin-2-amine relies on a combination of spectroscopic and chromatographic techniques. Each method provides orthogonal data that, when combined, unequivocally confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on data from substituted analogs, the expected chemical shifts for the core protons and carbons can be predicted.[1][13][14]

Expertise in Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyrazine ring. The amine protons will likely appear as a broad singlet, the position of which can be solvent-dependent. In the ¹³C NMR spectrum, five signals are expected for the five core carbon atoms. 2D NMR techniques like HSQC and HMBC are indispensable for unambiguously assigning each proton to its

corresponding carbon and mapping long-range C-H correlations, which definitively confirms the fused ring structure.[9][10]

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) in DMSO-d_6 (Note: These are estimated values based on published data for structurally similar compounds.)

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
H-5	~8.5 - 8.7	-	Adjacent to bridgehead nitrogen and N6; most deshielded proton.
H-7	~7.9 - 8.1	-	Standard pyrazine proton region.
H-8	~8.2 - 8.4	-	Adjacent to bridgehead nitrogen; deshielded.
NH ₂	~6.0 - 7.0 (broad)	-	Exchangeable protons; position and shape are variable.
C2	-	~160 - 165	Carbon bearing the amino group; highly deshielded.
C5	-	~140 - 145	Pyrazine carbon adjacent to bridgehead nitrogen.
C7	-	~125 - 130	Standard pyrazine carbon.
C8	-	~135 - 140	Pyrazine carbon adjacent to bridgehead nitrogen.
C8a	-	~148 - 152	Bridgehead carbon, part of both rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its

protonated molecular ion $[M+H]^+$. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula $C_5H_5N_5$ with a high degree of confidence.[1][15]

- Expected $[M+H]^+$ (Calculated): 136.0618
- Expected $[M+Na]^+$ (Calculated): 158.0437

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrations include:

- N-H stretching: A pair of medium-to-sharp bands around $3300\text{-}3400\text{ cm}^{-1}$ for the primary amine.
- C=N and C=C stretching: Multiple bands in the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the aromatic heterocyclic rings.
- N-H bending: A vibration around $1600\text{-}1640\text{ cm}^{-1}$, often overlapping with ring stretches.

Methodologies: Synthesis and Analysis

The synthesis and analysis of[1][2][3]triazolo[1,5-a]pyrazin-2-amine require precise and validated protocols. The following sections describe authoritative, field-proven methodologies.

Representative Synthesis Protocol

A robust synthesis can be adapted from methods used for related triazolopyrazine derivatives. [16] The workflow starts with a commercially available dichloropyrazine and proceeds through a nucleophilic substitution and cyclization sequence.



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Synthetic workflow for Triazolopyrazin-2-amine.

Step-by-Step Methodology:

- Hydrazine Substitution: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the first chlorine atom. Hydrazine is a potent nucleophile.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid, 2-chloro-3-hydrazinylpyrazine, can be purified by recrystallization or used directly in the next step.
- Triazole Ring Formation: Dissolve the crude intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol. Add cyanogen bromide (1.2 eq). Heat the mixture to reflux for 8-12 hours.
 - Causality: Cyanogen bromide provides the one-carbon unit required to form the triazole ring. The initial reaction is the attack of the terminal hydrazine nitrogen onto the electrophilic carbon of BrCN, followed by an intramolecular cyclization with elimination of HBr to form the fused aromatic ring.
- Final Purification: After cooling, the product may precipitate. Collect the solid by filtration. If it remains in solution, concentrate the solvent and purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Protocol for Single-Crystal X-ray Diffraction

- Crystal Growth: Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol, acetonitrile, or DMF). Allow the solution to cool slowly and undisturbed to room temperature. Alternatively, vapor diffusion by placing a vial of the solution inside a larger sealed container with a more volatile anti-solvent (e.g., ether, hexanes) can yield high-quality crystals over several days.

- Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo K α radiation).
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine it using full-matrix least-squares on F². This process will yield the final atomic coordinates, bond lengths, angles, and thermal parameters.[13]

Protocol for Analytical Characterization

- Sample Preparation: Accurately weigh ~5 mg of the sample. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For HPLC-MS, prepare a stock solution of ~1 mg/mL in methanol or acetonitrile.
- NMR Analysis: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.
- HPLC-MS Analysis: Inject the diluted sample onto a C18 reverse-phase column. Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode) to confirm purity and molecular weight simultaneously.[17]

Conclusion

The[1][2][3]triazolo[1,5-a]pyrazin-2-amine molecule is a structurally elegant and therapeutically significant scaffold. Its planar, aromatic, and hydrogen-bonding characteristics are the direct determinants of its ability to function as a purine isostere and interact with high affinity at key biological targets. The detailed structural insights and validated analytical and synthetic protocols presented in this guide provide a crucial, authoritative framework for scientists engaged in the exploration and exploitation of this important heterocyclic system for drug discovery.

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- To cite this document: BenchChem. [Triazolo[1,5-a]pyrazin-2-amine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631702#triazolo-1-5-a-pyrazin-2-amine-molecular-structure]

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